molecular formula C12H15BrO5 B15258933 2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B15258933
M. Wt: 319.15 g/mol
InChI Key: AVRZQJFQFLQQAY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with a complex structure that includes a bromophenyl group and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the preparation of the bromophenyl precursor. This precursor is then subjected to a series of reactions, including hydroxylation and cyclization, to form the final compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of oxane derivatives, while substitution of the bromine atom can result in various substituted phenyl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic receptors, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the activity of enzymes and other proteins, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
  • 2-(4-Fluorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
  • 2-(4-Methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

Compared to similar compounds, 2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C12H15BrO5

Molecular Weight

319.15 g/mol

IUPAC Name

2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H15BrO5/c13-7-3-1-6(2-4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2

InChI Key

AVRZQJFQFLQQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(C(C(O2)CO)O)O)O)Br

Origin of Product

United States

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